![molecular formula C18H13F2N5S B2853683 3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863458-92-8](/img/structure/B2853683.png)
3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C18H13F2N5S and its molecular weight is 369.39. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Agents
The triazolo[4,5-d]pyrimidine derivatives have been identified as potential antiproliferative agents . These compounds can inhibit the proliferation of cells, which is a crucial property in the development of treatments for diseases characterized by abnormal cell growth, such as cancer. The compound API-1, which belongs to the pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising antiproliferative agent .
Antimicrobial Activity
These derivatives also exhibit antimicrobial activity . This makes them valuable in the research and development of new antibiotics that can be used to treat bacterial infections, especially in an era where antibiotic resistance is a growing concern .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic properties of triazolo[4,5-d]pyrimidine derivatives make them candidates for the development of new anti-inflammatory drugs and pain relievers . These could potentially be used to treat conditions such as arthritis or chronic pain .
Hypotensive Effects
Some derivatives have shown hypotensive effects , indicating their potential use in managing high blood pressure. This could lead to new classes of antihypertensive drugs that help in controlling blood pressure levels .
Antihistaminic Activities
The compounds have been associated with antihistaminic activities , suggesting their use in the treatment of allergic reactions. Antihistamines are commonly used to alleviate symptoms of allergies, such as sneezing, itching, and rashes .
Tyrosine Kinase Inhibition
Noteworthy among the derivatives is TKI-28, a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a significant role in the signaling pathways of cells, and their inhibition is a targeted approach in cancer therapy .
Cyclin-dependent Kinase (CDK4) Inhibition
The derivatives also include cyclin-dependent kinase (CDK4) inhibitors . CDK4 is an enzyme that is important in cell cycle regulation, and its inhibition is another strategy in the treatment of cancers .
Chemical Synthesis and Material Science
In chemical synthesis, these derivatives are used as intermediates in the construction of molecules containing heterocycles. They are also explored for their properties in material science, potentially leading to the development of new materials with specific desired properties.
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5S/c19-14-7-5-12(6-8-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-13-3-1-2-4-15(13)20/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXMFEORWQFGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)F)N=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2853600.png)
![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate](/img/structure/B2853603.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2853604.png)
![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2853608.png)
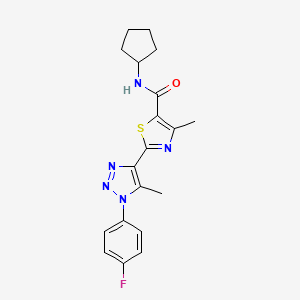
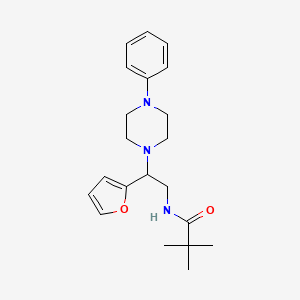
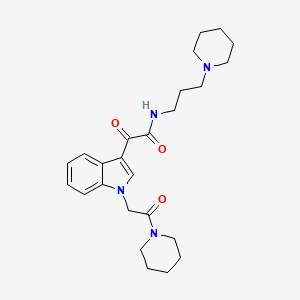
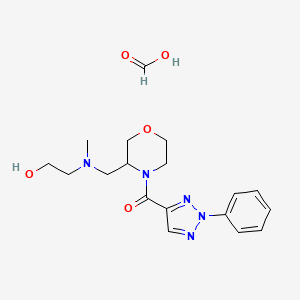
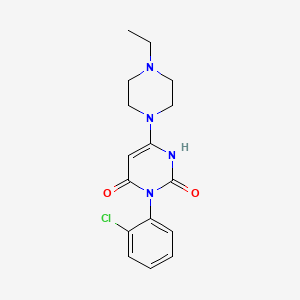
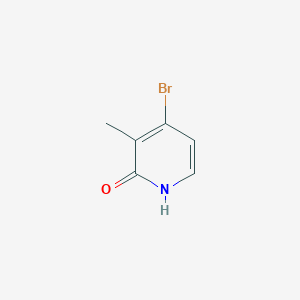
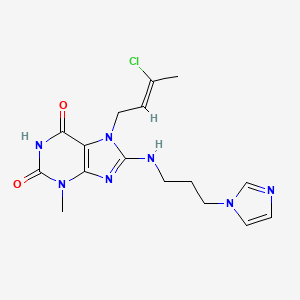
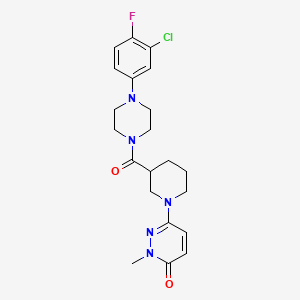
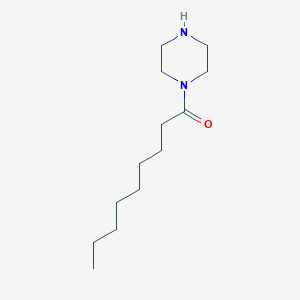
![3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde](/img/structure/B2853623.png)